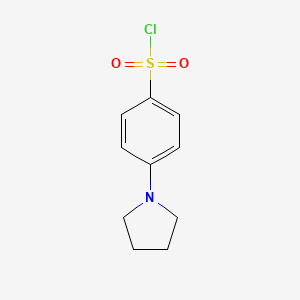
4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride
Descripción general
Descripción
4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride is an organic compound that features a pyrrolidine ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chlorobenzenesulfonyl chloride+pyrrolidine→4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include N-oxides of the pyrrolidine ring.
Reduction: Products include sulfonamides.
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and biologically active compounds.
Chemical Biology: It is used in the development of chemical probes for studying biological processes.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a sulfonyl chloride.
4-(Pyrrolidin-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a sulfonyl chloride.
4-(Pyrrolidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride.
Uniqueness
4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other functional groups. This makes it a valuable intermediate in the synthesis of sulfonamide-based drugs and other sulfonyl-containing compounds.
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMNUSUMGZRQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696915 | |
| Record name | 4-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125393-18-2 | |
| Record name | 4-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)phenoxy]piperidine-1-carboxylate](/img/structure/B6321970.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321976.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)
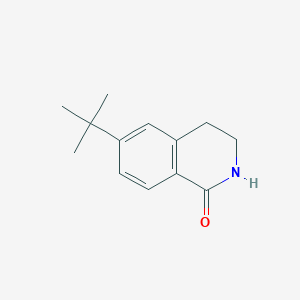
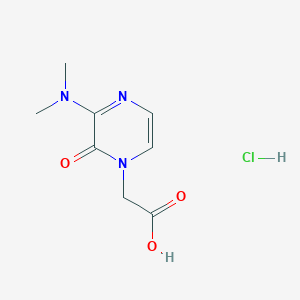
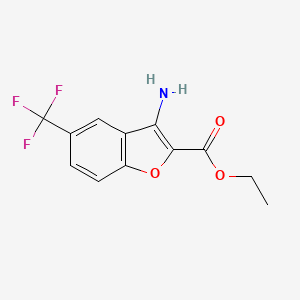
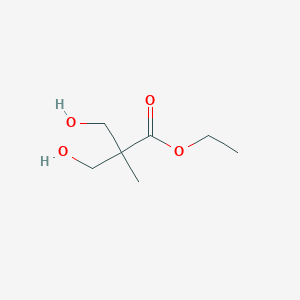
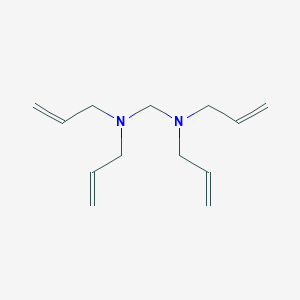

![2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B6322031.png)
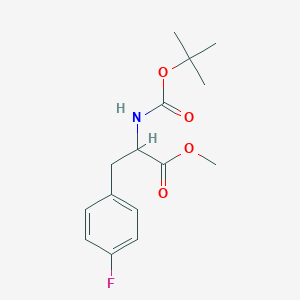


![4',5-Difluoro-[1,1'-biphenyl]-3-ol](/img/structure/B6322046.png)
